molecular formula C8H7FO B1334153 5-Fluoro-2-methylbenzaldehyde CAS No. 22062-53-9

5-Fluoro-2-methylbenzaldehyde

Cat. No.: B1334153
CAS No.: 22062-53-9
M. Wt: 138.14 g/mol
InChI Key: MBOXPKNOGZJXPK-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Molecular Analysis

  • Density Functional Theory (DFT) Calculations : The FT-IR and FT-Raman spectra of 5-fluoro-2-methylbenzaldehyde have been extensively studied using DFT calculations. This research provides detailed insights into the vibrational frequencies, Raman scattering activities, and molecular geometry of the compound. Additionally, the molecular electrostatic potential and electron density maps offer a deeper understanding of the compound's properties (Iyasamy, Varadharajan, & Sivagnanam, 2016).

Fluorescent pH Sensor Development

  • pH-Responsive Fluorescent Probe : A study introduced a new probe developed from this compound derivatives that acts as a selective fluorescent pH sensor. This probe shows significant fluorescence intensity increase in a specific pH range and holds potential for biological applications, particularly in studying biological organelles (Saha et al., 2011).

Chemical Synthesis and Medicinal Chemistry

  • Synthesis of Fluorinated Analogues for Anticancer Research : Research on the synthesis of fluorinated benzaldehydes, including this compound, has been conducted to develop analogues of anticancer combretastatins. These studies are crucial in exploring new therapeutic agents in cancer treatment (Lawrence et al., 2003).

Radiopharmaceutical Applications

  • Aryl [18F]Fluorides Synthesis : In the field of radiopharmaceuticals, studies have shown that this compound can be used in the synthesis of aryl [18F]fluorides. These compounds are valuable in developing diagnostic imaging agents (Chakraborty & Kilbourn, 1991).

Chemosensors Development

  • Copper Ion Detection : Research has been conducted on the development of chemosensors using this compound derivatives for the detection of copper ions. These sensors have potential applications in environmental monitoring and biological systems (Gao et al., 2014).

Safety and Hazards

5-Fluoro-2-methylbenzaldehyde is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

5-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOXPKNOGZJXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374602
Record name 5-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22062-53-9
Record name 5-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-4-fluorotoluene (16.0 g) in anhydrous tetrahydrofuran was treated dropwise at −78° C. with a 1.6 M solution of butyllithium in hexane (55.5 ml). At the same temperature, the mixture was stirred and treated dropwise with a solution of dimethylformamide (6.8 g) in tetrahydrofuran (20 ml). After being allowed to warm to 0° C., the reaction mixture was combined with ice-water. The reaction mixture was extracted with ethyl acetate, and the organic layer was washed successively with water and saturated brine, and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 5-fluoro-2-methylbenzaldehyde (11.5 g) as an oil.
Quantity
16 g
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reactant
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6.8 g
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-fluorotoluene (16.0 g) in anhydrous tetrahydrofuran was added dropwise at −78° C. a solution of 1.6M butyllithium in hexane (55.5 ml), and the mixture was stirred at the same temperature for 30 minutes. To the mixture was added dropwise a solution of dimethylformamide (6.8 g) in tetrahydrofuran (20 ml), and the mixture was allowed to stand to warm up to 0° C. To the reaction solution was added ice-water, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with water and saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give oil of 5-fluoro-2-methylbenzaldehyde (11.5 g).
Quantity
16 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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55.5 mL
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solvent
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6.8 g
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20 mL
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solvent
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Name
ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 5-fluoro-2-methylbenzaldehyde and what information was obtained?

A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize the vibrational modes of this compound []. The FT-IR spectrum was recorded in the 4000-400 cm-1 region, while the FT-Raman spectrum was obtained in the 4000-100 cm-1 range. These techniques provided valuable experimental data on the molecule's vibrational frequencies, which were then compared to theoretically calculated values obtained using Density Functional Theory (DFT) with the B3LYP/6-311+G** basis set []. This comparison allowed for a comprehensive vibrational assignment and analysis of the fundamental modes of the compound, aiding in understanding its structural features and molecular behavior.

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